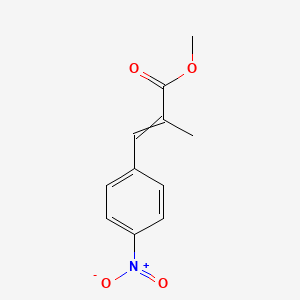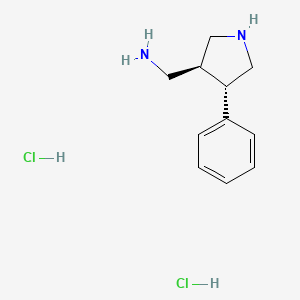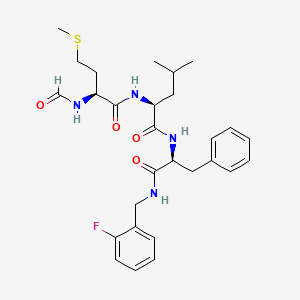
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene is a chemical compound known for its unique structural properties It consists of a benzene ring substituted with a bromine atom, three 2,2-dimethylpropyl groups, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene typically involves the bromination of 1,3,5-tris(2,2-dimethylpropyl)benzene followed by nitration. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of 2-hydroxy-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene or 2-amino-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene.
Reduction: Formation of 2-bromo-1,3,5-tris(2,2-dimethylpropyl)-4-aminobenzene.
Oxidation: Formation of carboxylic acids or ketones at the alkyl side chains.
科学的研究の応用
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene depends on its chemical reactivity and interactions with other molecules. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3,5-Tris(2,2-dimethylpropyl)-4-nitrobenzene: Lacks the bromine atom, affecting its substitution reactions.
2-Bromo-4-nitrobenzene: Lacks the bulky alkyl groups, leading to different steric and electronic properties.
Uniqueness
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene is unique due to the presence of both bromine and nitro groups along with bulky alkyl substituents. This combination of functional groups and steric hindrance imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
40572-23-4 |
|---|---|
分子式 |
C21H34BrNO2 |
分子量 |
412.4 g/mol |
IUPAC名 |
2-bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene |
InChI |
InChI=1S/C21H34BrNO2/c1-19(2,3)11-14-10-15(12-20(4,5)6)18(23(24)25)16(17(14)22)13-21(7,8)9/h10H,11-13H2,1-9H3 |
InChIキー |
PJJTYFZOOMXAOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=CC(=C(C(=C1[N+](=O)[O-])CC(C)(C)C)Br)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)

![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)


![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
![N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)

![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)

![3-[(Pent-2-yn-1-yl)oxy]aniline](/img/structure/B13826419.png)
